molecular formula C24H23N3O2S B2942562 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1020980-00-0

3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide

Cat. No.: B2942562
CAS No.: 1020980-00-0
M. Wt: 417.53
InChI Key: YWKJVYXEOGCEJG-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a complex organic compound with a molecular formula of C24H23N3O2S and a molecular weight of 417.53. This compound belongs to the thiazolo[3,2-a]pyrimidin-5-one derivatives and is characterized by its intricate structure, which includes multiple phenyl rings and a thiazolo[3,2-a]pyrimidin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with a suitable thiazolo[3,2-a]pyrimidin-5-one derivative and introduce the diphenylpropanamide moiety through a series of reactions, including amide bond formation and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, would be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolo[3,2-a]pyrimidin core can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity and biological activity make it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide include:

  • Thiazolo[3,2-a]pyrimidin-5-one derivatives

  • Diphenylpropanamide derivatives

  • Other thiazole-based compounds

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-22(23(29)27-16(2)17(3)30-24(27)25-15)26-21(28)14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJVYXEOGCEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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